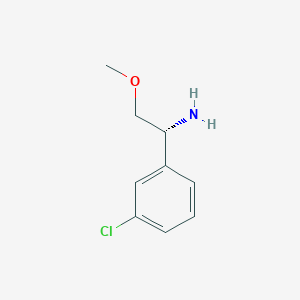
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring with a carboxylate group and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a precursor to the sodium salt, involves a hydrothermal reaction. The process includes adding 2-chloro-5-trifluoromethylpyridine and water to a hydrothermal reaction kettle, sealing it, and allowing the reaction to occur at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrothermal synthesis techniques, with optimizations for yield and purity. The use of water as a solvent makes the process environmentally friendly, and the reaction yields are generally high, often exceeding 80% .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the carboxylate position
Aplicaciones Científicas De Investigación
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of sodium 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response, leading to reduced inflammation and neuroprotection
Comparación Con Compuestos Similares
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Comparison:
- Uniqueness: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its analogs.
- Applications: While similar compounds share some applications, this compound’s specific properties make it particularly useful in industrial and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H4NNaO3 |
|---|---|
Peso molecular |
161.09 g/mol |
Nombre IUPAC |
sodium;6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-5-2-1-4(3-7-5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 |
Clave InChI |
JQAQWDGVHHIKQH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=O)NC=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
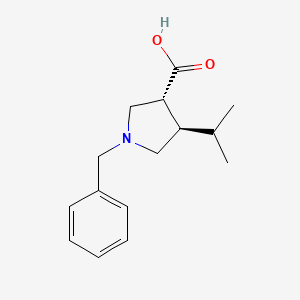

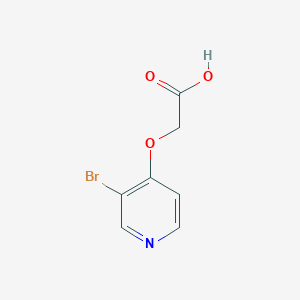
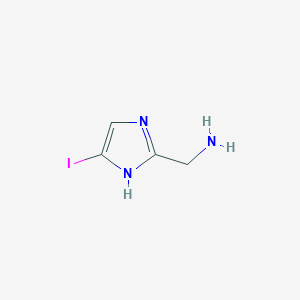

![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
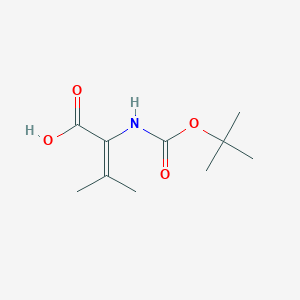
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
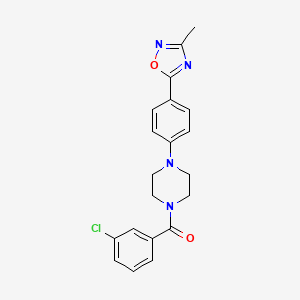
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
